molecular formula C16H25N3O B2882056 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide CAS No. 946340-11-0

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide

Cat. No.: B2882056
CAS No.: 946340-11-0
M. Wt: 275.396
InChI Key: HQURJJBAKOLQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring dual dimethylamino substituents: one on the ethyl chain and another on the para-position of the phenyl ring.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-18(2)14-9-7-12(8-10-14)15(19(3)4)11-17-16(20)13-5-6-13/h7-10,13,15H,5-6,11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQURJJBAKOLQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide typically involves multiple steps. One common method includes the alkylation of a dimethylamino-substituted benzene derivative followed by cyclopropanation and subsequent amidation . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like halides, amines, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Substituents Bioactive Motifs Identified
Target Compound: N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide Cyclopropane-carboxamide - Dual dimethylamino groups (ethyl and phenyl positions) Amine-rich, rigid scaffold
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane-carboxamide - Diethyl carboxamide, 4-methoxyphenoxy, phenyl Phenolic ether, lipophilic groups
N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide Benzamide-triazine-ureido - Dimethylaminoethyl, morpholino-triazine, ureido linker Kinase inhibitor-like (triazine core)

Key Observations :

  • The target compound emphasizes dimethylamino groups for solubility/binding, whereas prioritizes methoxyphenoxy and diethyl groups, likely enhancing lipophilicity.
  • The triazine-ureido derivative integrates a heterocyclic core (1,3,5-triazine) linked to a benzamide, suggesting kinase or enzyme targeting, unlike the cyclopropane-focused analogs.

Physicochemical and Functional Implications

  • Solubility: The target compound’s dimethylamino groups may enhance water solubility relative to ’s diethyl and methoxyphenoxy motifs. However, ’s morpholino-triazine core could confer balanced solubility for cellular uptake.
  • Bioactivity: ’s methoxyphenoxy group is associated with antioxidant or GPCR modulation in literature, whereas the target’s dimethylamino groups are common in neurotransmitter receptor ligands (e.g., serotonin/dopamine analogs). ’s triazine-ureido scaffold aligns with kinase inhibitors (e.g., PI3K/mTOR), suggesting divergent therapeutic targets compared to cyclopropane-based compounds.

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]cyclopropanecarboxamide, often referred to as a cyclopropane derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopropane ring and multiple dimethylamino groups, which contribute to its pharmacological profile. The molecular formula is C15H22N4OC_{15}H_{22}N_4O.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and neuropharmacology. Key findings include:

  • Anticancer Activity : In vitro studies have shown that cyclopropane derivatives can induce apoptosis in various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism is believed to involve inhibition of tubulin polymerization, leading to disrupted mitosis and cell death .
  • Neuropharmacological Effects : The dimethylamino groups are known to enhance lipophilicity, potentially improving blood-brain barrier penetration. This suggests possible applications in treating neurological disorders .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Recent studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation .
  • Interaction with Cellular Components : The compound has been shown to localize in cellular organelles such as the Golgi apparatus, indicating potential targets for its bioactivity .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against A549 cells. The study utilized various assays to assess cell viability and apoptosis rates .
  • Study 2 : Another investigation highlighted the neuroprotective properties of dimethylamino-containing compounds, suggesting their potential use in treating neurodegenerative diseases. The study focused on their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Data Table: Biological Activity Summary

Activity TypeCell LineMechanism of ActionReference
AnticancerA549Inhibition of tubulin polymerization
AnticancerHeLaApoptosis induction
NeuropharmacologicalNeuronal CellsModulation of neurotransmitter systems

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.